molecular formula C11H16N2O2 B13918093 3-(tert-butyl)-N-methyl-4-nitroaniline

3-(tert-butyl)-N-methyl-4-nitroaniline

Cat. No.: B13918093
M. Wt: 208.26 g/mol
InChI Key: OZZMVWQJJDELJE-UHFFFAOYSA-N
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Description

3-(tert-butyl)-N-methyl-4-nitroaniline: is an organic compound that belongs to the class of aniline derivatives It features a tert-butyl group, a nitro group, and a methyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-N-methyl-4-nitroaniline typically involves the nitration of 3-(tert-butyl)-N-methylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety and efficiency. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-N-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(tert-butyl)-N-methyl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-N-methyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these groups provides a distinct steric and electronic environment, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-tert-butyl-N-methyl-4-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)9-7-8(12-4)5-6-10(9)13(14)15/h5-7,12H,1-4H3

InChI Key

OZZMVWQJJDELJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)NC)[N+](=O)[O-]

Origin of Product

United States

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